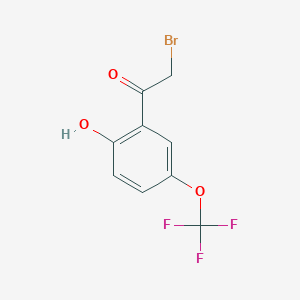

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a trifluoromethoxy group, making it a valuable intermediate in various chemical reactions.

Métodos De Preparación

The synthesis of 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 2-Hydroxy-5-(trifluoromethoxy)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the phenacyl position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with the reaction being conducted in an appropriate solvent such as dichloromethane or chloroform .

Análisis De Reacciones Químicas

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-Hydroxy-5-(trifluoromethoxy)benzophenone.

Reduction Reactions: The carbonyl group in the phenacyl moiety can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Aplicaciones Científicas De Investigación

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 . While specific applications of this exact compound are not extensively detailed in the provided search results, the related chemical context allows for inferences regarding its potential uses, particularly in scientific research.

Potential Scientific Research Applications

Given that the search results highlight the use of phenacyl bromides in synthesizing bioactive thiazole derivatives, "this compound" may serve as a building block in similar syntheses . Thiazoles and their derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Synthesis of Thiazole Derivatives: Phenacyl bromides are frequently used as starting materials in the synthesis of thiazoles . For instance, they react with thiocarbamides or related compounds to form thiazole rings. The presence of the trifluoromethoxy group (CF3O) on the phenacyl bromide could introduce specific electronic or steric effects, potentially influencing the reactivity and properties of the resulting thiazole derivatives.

Antimicrobial Research: Thiazoles have demonstrated antimicrobial potential against various bacterial and fungal strains . The introduction of specific substituents like trifluoromethoxy groups can modulate the antimicrobial activity of thiazole derivatives. One study showed that a thiazole derivative demonstrated remarkable inhibitory activity against Candida zeylanoides . Therefore, this compound might be used to synthesize novel thiazoles with enhanced antimicrobial properties.

Anticancer Research: Certain thiazole-based compounds have shown promising anticancer activity . For example, some thiazole conjugates have exhibited BRAF V600E inhibitory potential and antiproliferative activity against MCF-7 and WM266.4 cell lines . The compound could be employed in synthesizing new compounds with improved anticancer characteristics.

Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of various enzymes, such as MAO A . The compound 45i, bearing a 2,4-dimethoxy moiety at the phenyl ring, showed inhibitory activity against MAO A enzymes . Using "this compound" in similar syntheses might lead to the discovery of novel enzyme inhibitors.

Reaction Mechanism Studies: this compound can also be used in reaction mechanism studies. For example, phenacyl bromide derivatives have been used to study radical reactions and the formation of singlet oxygen . The trifluoromethoxy group's presence might influence the reaction pathway, offering insights into the reaction mechanisms.

Other potential applications:

- Ligand Design: In coordination chemistry, the compound could serve as a ligand or a precursor to ligands for metal complexes, potentially influencing the complex's catalytic or material properties.

- Building Block in Organic Synthesis: More broadly, it can function as a building block in complex organic syntheses, where the trifluoromethoxy group can impart unique properties to the target molecules, such as enhanced lipophilicity or altered electronic characteristics.

- Proteomics Research: Useful as a biochemical for proteomics research .

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The trifluoromethoxy group enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparación Con Compuestos Similares

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide can be compared with other phenacyl bromide derivatives, such as:

2-Hydroxy-5-methoxyphenacyl bromide: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.

2-Hydroxy-5-chlorophenacyl bromide: Contains a chlorine atom instead of a trifluoromethoxy group, leading to variations in chemical behavior and uses.

2-Hydroxy-5-nitrophenacyl bromide:

The unique trifluoromethoxy group in this compound imparts distinct chemical properties, making it particularly useful in specific synthetic and research applications .

Actividad Biológica

2-Hydroxy-5-(trifluoromethoxy)phenacyl bromide is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by the presence of a hydroxyl group and a trifluoromethoxy moiety, suggests potential interactions with various biological targets, making it a subject of interest for researchers.

- Chemical Formula : C9H6BrF3O3

- Molecular Weight : 303.04 g/mol

- CAS Number : 496052-53-0

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and binding affinity to target proteins. This interaction can lead to the inhibition of enzyme activities or modulation of receptor functions, which is crucial for its pharmacological effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing hydroxyl and electron-withdrawing groups have shown enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL .

Case Studies

- Antibacterial Properties : A study evaluated various phenacyl derivatives, including those structurally related to this compound. The results indicated that compounds with hydroxyl substitutions demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 12.5 µg/mL .

- Antifungal Activity : Another research highlighted the antifungal potential of related compounds against Candida albicans and Aspergillus fumigatus, showing promising results with MICs in the range of 6.25 to 25 μg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent Type | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases antibacterial potency |

| Trifluoromethoxy Group | Enhances lipophilicity and binding |

| Electron-Withdrawing Groups | Improves overall efficacy |

The presence of a hydroxyl group is particularly significant as it has been correlated with increased interaction with biological targets, enhancing the compound's overall efficacy.

Recent Studies

- Synthesis and Evaluation : Research focusing on the synthesis of phenacyl derivatives has shown that modifications at the aromatic ring can lead to variations in biological activity. Compounds bearing additional electron-withdrawing or donating groups exhibited different levels of antibacterial and antifungal activity .

- Computational Studies : In silico studies have predicted that the binding affinity of phenacyl derivatives, including this compound, can be optimized through structural modifications that enhance hydrophobic interactions with target enzymes .

Propiedades

IUPAC Name |

2-bromo-1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-4-8(15)6-3-5(1-2-7(6)14)16-9(11,12)13/h1-3,14H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRGGOMOECRQTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.